![molecular formula C20H21F3N4O2 B2863796 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone CAS No. 2034452-59-8](/img/structure/B2863796.png)

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

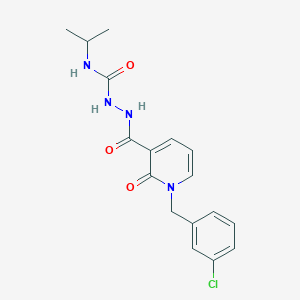

The compound is a derivative of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine . It has been studied as a potential anti-Hepatitis B Virus (HBV) therapeutic agent . The compound is part of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds that have been found to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .

Aplicaciones Científicas De Investigación

Molecular Interactions and Pharmacophore Models

A study detailed the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the use of conformational analysis and 3D-QSAR models to understand receptor-ligand interactions. This research contributes to the design of receptor-specific drugs by identifying key conformations and interactions crucial for binding affinity and activity (Shim et al., 2002).

Synthesis and Antimicrobial Activity

Research on the synthesis of new pyridine derivatives, including the process of condensing acid chlorides with piperazine derivatives, resulted in compounds with variable and modest antimicrobial activity against bacteria and fungi. This study showcases the chemical synthesis techniques and antimicrobial evaluation methods used in pharmaceutical chemistry (Patel et al., 2011).

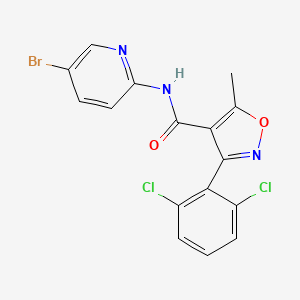

Antiproliferative and Structural Analysis

A novel bioactive heterocycle involving the synthesis from benzo[d]isoxazole and evaluation for antiproliferative activity was characterized using various spectroscopic methods and X-ray diffraction studies. This work illustrates the process of discovering new compounds with potential therapeutic applications, along with detailed structural analysis techniques (Benaka Prasad et al., 2018).

Design, Synthesis, and Evaluation of Anticonvulsant Agents

The design and synthesis of novel compounds as sodium channel blockers and their evaluation as anticonvulsant agents highlight the multidisciplinary approach involving organic synthesis, pharmacology, and in vitro testing. This research provides insight into the development of new therapeutics for neurological disorders (Malik & Khan, 2014).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .

Mode of Action

The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . This interaction leads to changes in the conformation of the core protein, disrupting its function and thus the life cycle of the virus .

Biochemical Pathways

The compound affects the HBV replication pathway . By modulating the conformation of the core protein, it disrupts the assembly and disassembly of the HBV nucleocapsid, a critical step in the replication of the virus . The downstream effects include a reduction in the production of new virus particles .

Result of Action

The result of the compound’s action is a significant reduction in the HBV DNA viral load . This means fewer new virus particles are produced, which could lead to a decrease in the severity of the infection .

Propiedades

IUPAC Name |

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O2/c21-20(22,23)15-5-3-4-14(12-15)18(28)25-8-10-26(11-9-25)19(29)16-13-24-27-7-2-1-6-17(16)27/h3-5,12-13H,1-2,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMHRPQSNAUDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)

![methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2863715.png)

![(4S,8R,13E)-Spiro[16-oxa-3,9-diazatricyclo[15.4.0.04,8]henicosa-1(21),13,17,19-tetraene-11,3'-azetidine]-2,10-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863725.png)

![3-(3-Chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2863732.png)

![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)

![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)

![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)